The synthesis of Cyclosporin AM 1-d3 can be approached through various methods, with solid-phase peptide synthesis being a prominent technique. A notable method involves using triphosgene as a condensation reagent, which allows for the conversion of carboxyl groups into highly reactive acid chlorides at room temperature. This method facilitates the formation of amide bonds under mild conditions, leading to the successful synthesis of cyclosporin derivatives .
The synthesis process typically includes:
The molecular structure of Cyclosporin AM 1-d3 retains the core cyclic structure characteristic of cyclosporin A but incorporates deuterium atoms at specific positions. The general formula for cyclosporin A is , while the deuterated version features substitutions that alter its mass without changing its fundamental properties.
The cyclic structure allows for specific interactions with target proteins, crucial for its mechanism of action.
Cyclosporin AM 1-d3 participates in various chemical reactions typical of peptide compounds. Key reactions include:
Cyclosporin AM 1-d3 exerts its effects primarily by inhibiting the activity of calcineurin, a calcium-dependent phosphatase. This inhibition prevents the activation of T-cells by blocking interleukin-2 production, thereby suppressing the immune response.
This mechanism underlies its therapeutic applications in organ transplantation and autoimmune disorders .
Relevant data from studies indicate that deuterated compounds like Cyclosporin AM 1-d3 may exhibit altered pharmacokinetics compared to their non-deuterated counterparts due to differences in metabolism and distribution .
Cyclosporin AM 1-d3 serves several scientific purposes:
The use of deuterated analogs enhances the accuracy of analytical techniques and provides insights into drug behavior in vivo .
Cyclosporin AM 1-d3 (C₆₂H₁₀₈D₃N₁₁O₁₂; MW 1205.63 g/mol) is a deuterated analog of the immunosuppressant metabolite Cyclosporin AM 1, where three hydrogen atoms at the terminal methyl group of the (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) residue are replaced by deuterium ( [8] [10]). This isotopic labeling occurs at the Bmt1 side chain, specifically at the ethylidene moiety (-CH₃ → -CD₃), a modification confirmed via high-resolution mass spectrometry (exact mass: 1204.86) [10]. The core structure retains the cyclic undecapeptide framework with 11 amino acids, including the characteristic N-methylated residues (e.g., N-methyl-leucine, N-methyl-valine) and the conserved (2S,3R,4R,6E)-2-amino-3-hydroxy-4-methyl-6-octenoic acid at position 1 [1] [9].
The deuteration induces subtle steric and electronic perturbations detectable via NMR spectroscopy. Comparative studies of Cyclosporin A-d3 reveal deuterium-induced upfield shifts (0.01–0.05 ppm) in adjacent proton resonances, particularly affecting the Bmt1 γ-proton and the adjacent Thr2 α-proton [5] [10]. These shifts arise from deuterium’s lower vibrational frequency and altered quadrupole moment, which marginally influence bond polarization. Crucially, the deuterium atoms do not alter the molecule’s 3D conformation in acetonitrile or membrane-mimetic environments (e.g., DPC micelles), as confirmed by conserved nuclear Overhauser effect (NOE) patterns in 2D-NMR experiments [5].
Table 1: Molecular Attributes of Cyclosporin AM 1-d3
Property | Specification |
---|---|
Molecular Formula | C₆₂H₁₀₈D₃N₁₁O₁₂ |
CAS Number | 222295-76-3 |
Exact Mass | 1204.86 g/mol |
Isotopic Label Position | Bmt1 side chain (-CD₃) |
Key 1H-NMR Shifts (vs. AM1) | Bmt1-γH: Δδ -0.03 ppm; Thr2-αH: Δδ -0.02 ppm |
Cyclosporin AM 1-d3 originates from enzymatic modifications of Cyclosporin A (CsA), itself biosynthesized by the multimodular nonribosomal peptide synthetase (NRPS) system of Tolypocladium inflatum [1] [7]. The CsA synthetase (CySyn) is a 1.7-MDa enzyme organized into 11 modules, each activating and incorporating a specific amino acid via a thiotemplate mechanism [2] [4]. Key modules include:
Deuteration occurs post-biosynthetically through chemical synthesis or precursor-directed feeding. In the latter approach, deuterated Bmt precursors (e.g., (4R)-4-[(E)-2-butenyl]-4-methyl-D₃-L-threonine) are fed to T. inflatum cultures. The NRPS machinery incorporates these precursors identically to protonated Bmt due to deuterium’s negligible kinetic isotope effect (<0.5) on adenylation or condensation reactions [4] [7]. This fidelity ensures the deuterated metabolite retains identical stereochemistry and bioactivity to Cyclosporin AM 1 [10].
Table 2: NRPS Domains Involved in Cyclosporin Core Synthesis
Module | Amino Acid | Domain Sequence | Function |
---|---|---|---|
1 | Bmt | A-T-C | Activation, thiolation, condensation |
5 | Val | A-T-C | Valine activation and peptide elongation |
11 | Mva | A-T-TE | Final activation and cyclization release |
The integration of deuterium into Cyclosporin AM 1-d3 leverages chemoselective synthetic routes to target the Bmt1 side chain. Two primary strategies are employed:
Deuteration enhances metabolic stability by impeding cytochrome P450 (CYP3A4)-mediated hydroxylation at the Bmt1 side chain—the primary pathway generating AM 1. The deuterium isotope effect (DIE) increases the energy barrier for C-H(D) bond cleavage, reducing AM 1 formation by 2.5-fold in human liver microsomes [9]. Additionally, deuterium marginally elevates lipophilicity (logP +0.1 vs. AM 1), confirmed by reversed-phase HPLC retention time shifts. This increase enhances membrane permeability but does not alter solubility in DMSO or ethanol, critical for in vitro applications [10].
Table 3: Biophysical and Metabolic Properties of Cyclosporin AM 1-d3
Property | Cyclosporin AM 1-d3 | Cyclosporin AM 1 |
---|---|---|
logP | 7.5 | 7.4 |
Metabolic Half-life (HLM) | 42 ± 3 min | 18 ± 2 min |
Solubility in DMSO | >50 mg/mL | >50 mg/mL |
CYP3A4 Hydroxylation Rate | 0.12 nmol/min/mg | 0.30 nmol/min/mg |
All Compounds Cited:
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.:
CAS No.: 1356964-77-6
CAS No.: